molecular formula C13H24O3 B8222443 Ethyl 3-oxoundecanoate

Ethyl 3-oxoundecanoate

Cat. No.: B8222443
M. Wt: 228.33 g/mol
InChI Key: BKALCQBTSJOFLT-UHFFFAOYSA-N
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Description

Ethyl 3-oxoundecanoate is a long-chain β-ketoester that serves as a versatile building block in organic synthesis and medicinal chemistry research. This compound shares the characteristic reactivity of β-ketoesters, which are defined by a carbonyl group adjacent to a ketone, a structure known for keto-enol tautomerism . This tautomerism renders the methylene group between the carbonyls acidic, allowing for easy deprotonation to form a stable carbanion that can participate in nucleophilic substitution reactions, such as alkylation . This fundamental reactivity is the basis of the acetoacetic ester synthesis pathway, a classic method for constructing complex ketones and carboxylic acids . In a research context, this compound is valuable for its extended carbon chain. The undecanoyl backbone may be investigated for its influence on the lipophilicity and bioactivity of synthesized molecules, making it a potential intermediate in the development of pharmaceutical agents, fragrances, and specialty chemicals. Similar β-ketoesters are also known to form chelate complexes with metal cations, suggesting potential applications in materials science . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should consult safety data sheets for proper handling and storage guidelines. Specific data on this compound's physical properties (e.g., melting point, boiling point) and spectral data should be confirmed from analytical reports.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-oxoundecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O3/c1-3-5-6-7-8-9-10-12(14)11-13(15)16-4-2/h3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKALCQBTSJOFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 3 Oxoundecanoate and Its Structural Variants

Classic Synthetic Routes and Methodological Adaptations

The preparation of β-keto esters can be broadly categorized into several classical approaches, including the alkylation of enolates, acylation of malonate derivatives, and condensation reactions. These methods have been refined over time to improve yields, selectivity, and substrate scope.

Alkylation Strategies via Enolate Chemistry

One of the most fundamental and widely utilized methods for the formation of α-substituted β-keto esters is through the alkylation of pre-formed enolates. libretexts.orglibretexts.org This approach relies on the generation of a nucleophilic enolate from a starting β-keto ester, which then undergoes a substitution reaction with an electrophilic alkylating agent. 182.160.97researchgate.net The choice of base and reaction conditions is critical to ensure efficient and selective alkylation. askthenerd.com

The acetoacetic ester synthesis is a classic example of this strategy, allowing for the conversion of an alkyl halide into a methyl ketone with the addition of a three-carbon unit. libretexts.orgopenstax.org The starting material, ethyl acetoacetate (B1235776), possesses acidic α-hydrogens (pKa ≈ 11) that can be readily removed by a strong, non-nucleophilic base to form a stable enolate. libretexts.orglibretexts.org

Lithium diisopropylamide (LDA) is a particularly effective base for this transformation. youtube.comyoutube.com Its bulky nature minimizes side reactions where the base could act as a nucleophile. askthenerd.com The reaction is typically carried out at low temperatures, such as -78 °C, to ensure complete and irreversible deprotonation, forming the lithium enolate of ethyl acetoacetate.

Reaction Scheme: Alkylation of Ethyl Acetoacetate using LDA

StepReactantsReagentsProduct
1. Enolate FormationEthyl AcetoacetateLithium Diisopropylamide (LDA) in THF, -78 °CLithium enolate of ethyl acetoacetate
2. AlkylationLithium enolate of ethyl acetoacetate, 1-Iodooctane-Ethyl 3-oxoundecanoate

Acylation of Malonate Derivatives

An alternative and powerful approach to β-keto esters involves the C-acylation of malonate derivatives. nih.gov This method circumvents some of the challenges associated with the direct acylation of simple ester enolates, which can be prone to O-acylation and self-condensation. The use of malonic esters provides a more controlled route to the desired β-keto ester products.

A highly effective protocol for the acylation of malonates involves the use of magnesium chloride (MgCl₂) and a tertiary amine base, such as triethylamine (B128534) (Et₃N). researchgate.netscilit.comacs.org This method facilitates the C-acylation of malonate half-esters, like ethyl potassium malonate, with acid chlorides. google.com

In this reaction, it is believed that the magnesium ion plays a crucial role as a Lewis acid, coordinating to the malonate to form a magnesium enolate. This chelation directs the subsequent acylation to occur at the carbon atom rather than the oxygen. nih.gov Triethylamine acts as a base to neutralize the hydrogen chloride that is generated during the reaction.

The reaction of ethyl potassium malonate with an acid chloride, such as nonanoyl chloride, in the presence of MgCl₂ and Et₃N, provides a direct route to an α-acyl malonate. Subsequent hydrolysis and decarboxylation of this intermediate would yield this compound. This methodology has been shown to be practical for the synthesis of various β-keto esters. rsc.org

Key Components in Magnesium-Mediated Malonate Acylation

ComponentRole
Ethyl Potassium MalonateNucleophilic substrate
Nonanoyl ChlorideElectrophilic acylating agent
Magnesium Chloride (MgCl₂)Lewis acid, promotes C-acylation
Triethylamine (Et₃N)Base, neutralizes HCl byproduct

Condensation Reactions Involving α-Halo-β-Ketoesters

Condensation reactions provide another avenue for the synthesis of complex dicarbonyl compounds. The reaction of an enolate with an α-halo-β-ketoester can lead to the formation of polycarbonyl structures, which are versatile synthetic intermediates.

The reaction between an α-halo-β-ketoester, such as ethyl 3-chloro-2-oxoundecanoate, and the enolate of a β-dicarbonyl compound like ethyl acetoacetate represents a nucleophilic substitution pathway. researchgate.net The enolate of ethyl acetoacetate, generated by a suitable base (e.g., sodium ethoxide), acts as the nucleophile.

This enolate can attack the carbon atom bearing the chlorine atom in ethyl 3-chloro-2-oxoundecanoate, displacing the chloride ion. This results in the formation of a more complex tetracarbonyl compound. Such reactions are valuable for building carbon frameworks and can be precursors to other molecular targets. The regioselectivity of the reaction is generally controlled by the nature of the electrophile and the reaction conditions. The synthesis of the starting material, ethyl 3-chloro-2-oxoundecanoate, can be achieved through the chlorination of this compound, for instance, with sulfuryl chloride. researchgate.net

Advanced Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry leverages a variety of catalytic systems to produce β-keto esters. These advanced approaches are broadly categorized into metal-catalyzed reactions, which utilize transition metals to activate substrates and control reactivity, and Lewis acid-catalyzed processes that facilitate key bond-forming events. Furthermore, biocatalysis has gained prominence as a sustainable and highly selective alternative.

Metal-Catalyzed Diazoacetate Insertion Reactions

Metal-catalyzed reactions involving diazo compounds are a versatile strategy for carbon-carbon bond formation. The in situ generation of a metal carbene from a diazo precursor, such as ethyl diazoacetate, is a key step. This highly reactive intermediate can then undergo insertion into a C-H bond of an aldehyde, effectively elongating the carbon chain and constructing the β-keto ester backbone.

Dirhodium(II) catalysts are particularly effective in promoting the decomposition of α-diazo carbonyl compounds to generate rhodium carbenoid intermediates. nih.govrsc.org These intermediates are highly electrophilic and can undergo intramolecular C-H insertion reactions to form cyclic products, a process that has been extensively studied for α-diazo ketones. nih.govorganic-chemistry.orgnih.gov The same principle applies to the intermolecular reaction between an aldehyde and an α-diazo ester for the synthesis of acyclic β-keto esters like this compound.

The general mechanism involves the reaction of the diazo ester with the Rh(II) catalyst to form a rhodium-carbene complex, with the concomitant loss of nitrogen gas. rsc.org The aldehyde's aldehydic C-H bond then attacks this electrophilic carbene. This insertion is highly efficient and regioselective, leading to the desired β-keto ester. The choice of rhodium catalyst and its ligands can significantly influence the reaction's efficiency and selectivity. nih.govorganic-chemistry.org For instance, different rhodium catalysts can exhibit varying levels of activity and may be optimized for specific substrates.

Table 1: Representative Rhodium Catalysts in Diazo Compound Reactions

Catalyst Application Reference
Dirhodium(II) tetraacetate (Rh₂(OAc)₄) General catalyst for C-H insertion and cyclopropanation. nih.gov
Dirhodium(II) tetrakis(triphenylacetate) (Rh₂(TPA)₄) Used for cyclopropanation of α-alkyl-α-diazoesters.

This table is interactive. Click on headers to sort.

The stereoselective synthesis of β-keto esters can be approached using several strategies:

Chiral Catalysts: Employing a chiral rhodium catalyst, often featuring chiral ligands, can induce enantioselectivity in the C-H insertion step. researchgate.netrsc.org The chiral environment created by the catalyst directs the approach of the reactants, favoring the formation of one enantiomer over the other.

Synergistic Catalysis: A combination of two different chiral metal catalysts can be used to control the stereochemistry of newly formed adjacent stereocenters. For example, a hybrid system of palladium and ruthenium complexes has been used for the asymmetric dehydrative condensation between allylic alcohols and β-keto esters, allowing for the synthesis of four different diastereomers by simply changing the catalyst's chirality. nih.gov

Biocatalysis: As discussed in section 2.3, enzymes such as ketoreductases can perform highly stereoselective reductions of a prochiral ketone, which can be a powerful method to install specific stereocenters. frontiersin.orgrsc.orgnih.gov

The synthesis of a complex target like (8S,9R)-ethyl-9-methoxy-8-methyl-3-oxoundecanoate would likely involve a multi-step sequence where the key stereocenters at the C8 and C9 positions are set using one of these advanced stereoselective methods.

Lewis Acid-Catalyzed Reactions

Lewis acids play a crucial role in catalysis by activating electrophiles. In the context of β-keto ester synthesis, a Lewis acid can coordinate to the oxygen atom of an aldehyde's carbonyl group, rendering the aldehydic carbon more susceptible to nucleophilic attack by ethyl diazoacetate.

Tin(II) chloride (SnCl₂) is an effective Lewis acid catalyst for the reaction between aldehydes and ethyl diazoacetate to furnish β-keto esters. This method is applicable to a wide range of aldehydes, including aliphatic and aromatic ones. To synthesize this compound, nonanal (B32974) would be the required aldehyde starting material.

The reaction mechanism is believed to involve the activation of the aldehyde by SnCl₂. The lone pair of electrons on the carbonyl oxygen of the aldehyde coordinates with the empty orbital of the tin(II) ion. This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon. Ethyl diazoacetate then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a rearrangement and the extrusion of nitrogen gas to yield the final β-keto ester product. The reaction is often carried out under mild conditions and can provide good to excellent yields of the desired product.

Table 2: Examples of Tin(II) Chloride Mediated Reactions

Aldehyde Product Notes Reference
Nonanal This compound Synthesis of the target compound.
Various aldehydes Corresponding β-keto esters General applicability of the method.

This table is interactive. Click on headers to sort.

Biocatalytic and Enzymatic Synthetic Pathways

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes operate under mild conditions (pH, temperature) and can exhibit remarkable chemo-, regio-, and stereoselectivity, often obviating the need for protecting groups and reducing waste. google.comgoogle.com

For the synthesis of β-keto esters, two main enzymatic strategies are prominent: lipase-catalyzed transesterification and ketoreductase-catalyzed reactions.

Lipase-Catalyzed Transesterification: Lipases are hydrolases that can catalyze the formation of ester bonds in non-aqueous environments. nih.govnih.gov They can be used to synthesize this compound through the transesterification of a different β-keto ester (e.g., mthis compound) with ethanol. Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely used due to their stability and reusability. google.com These reactions can be performed under solvent-free conditions, further enhancing their environmental credentials. google.comnih.gov

Ketoreductase-Catalyzed Reactions: Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with high stereoselectivity. frontiersin.orgresearchgate.net While their primary role is reduction, they are invaluable for producing chiral building blocks. For instance, a prochiral diketo-ester could be selectively reduced by a KRED to generate a chiral hydroxy-keto ester, a precursor that could be further elaborated into a specific stereoisomer of a substituted this compound. rsc.orgrsc.org Through dynamic kinetic resolution, KREDs can convert a racemic mixture of a substituted β-keto ester into a single, optically pure β-hydroxy ester. nih.gov

Table 3: Enzymes in the Synthesis of β-Keto Esters and Derivatives

Enzyme Class Enzyme Example Reaction Type Application Reference
Lipase Candida antarctica Lipase B (CALB) Transesterification Synthesis of optically active β-keto esters. google.com
Lipase Porcine Pancreatic Lipase (PPL) Knoevenagel condensation Synthesis of ethyl 3-oxobutyrate derivatives. nih.gov
Ketoreductase (KRED) From Exiguobacterium sp. F42 Asymmetric reduction Stereoselective synthesis of chiral vicinal amino alcohols from α-amino β-keto esters. rsc.orgrsc.org

This table is interactive. Click on headers to sort.

Lipase-Catalyzed Condensation Reactions

Lipases, traditionally known for their role in lipid hydrolysis and esterification, have demonstrated promiscuous activity in catalyzing carbon-carbon bond formation, including the Knoevenagel condensation. This reaction is a key step in the synthesis of α,β-unsaturated ketones, which can be subsequently reduced to afford the desired β-keto esters.

Porcine Pancreatic Lipase (PPL) has been identified as a biocatalyst capable of promoting the Knoevenagel condensation between aldehydes and active methylene (B1212753) compounds like ethyl acetoacetate. Research has shown that PPL can effectively catalyze the condensation of aromatic aldehydes with ethyl acetoacetate under solvent-free conditions, leading to high product yields. For instance, the reaction between benzaldehyde (B42025) and ethyl acetoacetate using PPL has been reported to proceed with significant efficiency.

While direct studies on the PPL-catalyzed Knoevenagel condensation of nonanal (the aldehyde required for this compound synthesis) with ethyl acetoacetate are not extensively documented, the promiscuous nature of lipases suggests the feasibility of this transformation. The synthesis of structural variants of this compound can be envisioned by employing a range of aliphatic aldehydes in this reaction. One study on a related lipase-catalyzed reaction, the Knoevenagel-phospha-Michael reaction, demonstrated that an aliphatic aldehyde could indeed participate, albeit with a lower yield compared to its aromatic counterparts. This suggests that while the reaction with longer-chain aliphatic aldehydes like nonanal might be slower, it is a viable route for the synthesis of the target molecule and its analogs.

Table 1: PPL-Catalyzed Knoevenagel Condensation of Aldehydes with Ethyl Acetoacetate

AldehydeCatalystReaction ConditionsProductYield (%)Reference
BenzaldehydePorcine Pancreatic Lipase (PPL)Solvent-free, 50°CEthyl 2-benzylidene-3-oxobutanoateHigh[Fictionalized Data for illustrative purposes]
4-ChlorobenzaldehydePorcine Pancreatic Lipase (PPL)Solvent-free, 50°CEthyl 2-(4-chlorobenzylidene)-3-oxobutanoateHigh[Fictionalized Data for illustrative purposes]
HeptanalPorcine Pancreatic Lipase (PPL)Solvent-free, 50°C, 48hEthyl 2-heptylidene-3-oxobutanoateModerate[Fictionalized Data for illustrative purposes]

Note: The data in this table is illustrative and based on the general findings of lipase-catalyzed Knoevenagel condensations. Specific yields for aliphatic aldehydes with PPL require further dedicated research.

Exploration of Other Enzyme Systems for Esterification and Transesterification

Beyond condensation reactions, the synthesis of this compound and its structural variants can be achieved through esterification and transesterification reactions catalyzed by various lipases. These methods involve the reaction of an appropriate β-keto acid or a different β-keto ester with an alcohol. Lipases from different sources have been extensively studied for their efficacy in these transformations.

Notably, Candida antarctica lipase B (CALB), often used in an immobilized form (Novozym 435), has proven to be a highly efficient catalyst for the transesterification of β-keto esters. google.comgoogle.com This enzyme exhibits broad substrate specificity, allowing for the use of a wide range of alcohols to produce various structural analogs of the target compound. The reactions are typically performed under mild, solvent-free conditions and often result in high product yields. google.com

Another well-studied enzyme is the lipase from Pseudomonas cepacia (now known as Burkholderia cepacia). This lipase is recognized for its thermal stability and tolerance to various organic solvents and short-chain alcohols, making it a robust catalyst for synthesis reactions, including the transesterification of esters.

The general approach for synthesizing structural variants of this compound via transesterification involves reacting a readily available β-keto ester, such as ethyl acetoacetate, with different long-chain alcohols. For example, reacting ethyl acetoacetate with octanol (B41247) would yield octyl 3-oxobutanoate, a structural variant. To obtain this compound itself, a transesterification could be designed using a different ester of 3-oxoundecanoic acid with ethanol.

Table 2: Lipase-Catalyzed Synthesis of β-Keto Esters via Transesterification

Acyl DonorAlcoholEnzymeReaction ConditionsProductYield (%)Reference
Ethyl acetoacetate1-ButanolCandida antarctica lipase B (CALB)Solvent-free, 40°C, reduced pressureButyl acetoacetate>90 google.com
Ethyl acetoacetate1-HexanolCandida antarctica lipase B (CALB)Solvent-free, 40°C, reduced pressureHexyl acetoacetate>90 google.com
Ethyl acetoacetate1-OctanolCandida antarctica lipase B (CALB)Solvent-free, 40°C, reduced pressureOctyl acetoacetate>90 google.com
Methyl 3-oxooctanoateEthanolPseudomonas cepacia lipaseOrganic solvent, 37°CEthyl 3-oxooctanoateModerate[Fictionalized Data for illustrative purposes]
Ethyl 3-oxohexanoatePropanolPseudomonas cepacia lipaseOrganic solvent, 37°CPropyl 3-oxohexanoateModerate[Fictionalized Data for illustrative purposes]

Note: The data for CALB is based on patent literature describing high yields for the transesterification of ethyl acetoacetate with various aliphatic alcohols. google.com The data for Pseudomonas cepacia lipase is illustrative of its potential application in synthesizing structural variants.

Advanced Spectroscopic and Chromatographic Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For Ethyl 3-oxoundecanoate, ¹H NMR and ¹³C NMR are fundamental for elucidating the proton environments and the carbon skeleton, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. The structure of this compound features several distinct proton environments, which would result in a characteristic spectrum. The chemical shift (δ) of each proton is influenced by the shielding and deshielding effects of adjacent functional groups, particularly the ester and ketone carbonyl groups.

Based on established principles of NMR spectroscopy, the expected ¹H NMR spectral data for this compound in a solvent like deuterochloroform (CDCl₃) are detailed below. The ethyl ester group characteristically presents as a quartet and a triplet due to spin-spin coupling. The active methylene (B1212753) protons at the C2 position, situated between two carbonyl groups, are expected to appear as a distinct singlet. The protons on the long alkyl chain (C4 to C11) would appear as overlapping multiplets in the upfield region of the spectrum.

Assigned Protons (Position)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-OCH₂CH₃ (a)~4.2Quartet (q)2H
-COCH₂CO- (b)~3.4Singlet (s)2H
-COCH₂CH₂- (c)~2.5Triplet (t)2H
Chain -CH₂- (d, e, f, g, h, i)~1.6 - 1.2Multiplet (m)12H
-OCH₂CH₃ (j)~1.3Triplet (t)3H
Chain -CH₃ (k)~0.9Triplet (t)3H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments, such as those in carbonyl groups, alkyl chains, and ester functionalities. libretexts.orglibretexts.org In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom would correspond to a single peak. The chemical shifts are highly indicative of the carbon's functionalization. Carbonyl carbons are significantly deshielded and appear far downfield. chemguide.co.uk Carbons bonded to oxygen in the ester group also have a characteristic downfield shift, while the carbons of the long alkyl chain appear in the more shielded upfield region. libretexts.orgchemguide.co.uk

The predicted ¹³C NMR chemical shifts for this compound are summarized in the following table, reflecting the distinct electronic environment of each carbon in the molecule.

Assigned Carbon (Position)Predicted Chemical Shift (δ, ppm)
C3 (Ketone C=O)~202
C1 (Ester C=O)~167
-OCH₂CH₃~61
C2 (-COCH₂CO-)~50
C4 (-COCH₂CH₂-)~43
C5-C10 (Alkyl Chain -CH₂-)~32 - 22
-OCH₂CH₃~14
C11 (Alkyl Chain -CH₃)~14

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining molecular weight and elemental composition and for deducing molecular structure through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Precise Molecular Mass and Composition Determination

HRESIMS is a soft ionization technique that allows for the highly accurate mass measurement of a molecule, often with precision to several decimal places. docbrown.info This precision enables the unambiguous determination of the elemental formula of a compound. For this compound (C₁₃H₂₄O₃), HRESIMS would typically detect the protonated molecule, [M+H]⁺. The high-resolution measurement distinguishes its exact mass from other ions with the same nominal mass but different elemental compositions.

Molecular FormulaIon SpeciesCalculated Exact Mass (m/z)
C₁₃H₂₄O₃[M+H]⁺229.1798

Liquid Chromatography-Mass Spectrometry (LC-MS and UPLC-MS) for Mixture Analysis and Compound Profiling

LC-MS and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are hybrid techniques that couple the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov These methods are ideal for analyzing this compound within complex biological or chemical mixtures. nih.govresearchgate.net The compound would first be separated from other components on a chromatography column (typically a reversed-phase column) based on its polarity. As it elutes from the column, it is ionized and detected by the mass spectrometer. This allows for the quantification and identification of the compound even in the presence of many other substances. The retention time from the LC provides an additional layer of identification, while the MS provides mass and structural information.

Fragmentation Pathway Analysis in Tandem Mass Spectrometry

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (such as the [M+H]⁺ ion of this compound), which is then fragmented by collision-induced dissociation (CID) or other methods. youtube.commdpi.com The resulting fragment ions are analyzed to provide structural information. The fragmentation patterns of β-keto esters are well-characterized and are dominated by specific cleavage reactions. cdnsciencepub.comresearchgate.netacs.org

For this compound, two primary fragmentation pathways are expected:

Alpha-cleavage: This involves the cleavage of bonds adjacent to the carbonyl groups. wikipedia.orglibretexts.org A common alpha-cleavage for β-keto esters is the loss of the alkoxy group from the ester, or cleavage at the C4-C5 bond.

McLafferty Rearrangement: This is a characteristic rearrangement reaction for molecules containing a carbonyl group and an accessible gamma-hydrogen on an alkyl chain. wikipedia.orglibretexts.org It involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the loss of a neutral alkene.

Analysis of these fragmentation patterns provides confirmatory evidence for the compound's structure. nih.gov

Predicted Fragment Ion (m/z)Proposed Neutral LossProposed Fragmentation Pathway
183C₂H₅OH (Ethanol)Loss of the ethoxy group with hydrogen rearrangement
155C₅H₁₀ (Pentene)McLafferty rearrangement involving the ketone carbonyl
129C₇H₁₄ (Heptene)Cleavage of the C4-C5 bond (alpha to ketone) and subsequent losses
88C₈H₁₆O (Octan-2-one)Rearrangement and cleavage, retaining the ethyl acetoacetate (B1235776) core
43C₁₀H₁₉O₂ (various)Formation of the acetyl cation [CH₃CO]⁺

Vibrational and Electronic Absorption Spectroscopy

Vibrational and electronic absorption spectroscopy are cornerstone techniques for elucidating the molecular structure of this compound. These methods provide critical data on the functional groups present and the electronic transitions within the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a definitive method for identifying the functional groups within the this compound molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of particular bonds. The spectrum of this compound is characterized by the presence of two distinct carbonyl groups (ketone and ester) and a long aliphatic chain.

The key vibrational modes identified in the FT-IR spectrum are:

C-H Stretching: Strong absorptions appearing just below 3000 cm⁻¹ are characteristic of the C-H stretching vibrations within the methylene (-CH₂-) and methyl (-CH₃) groups of the ethyl and undecanoyl chains. vscht.cz

Ester Carbonyl (C=O) Stretching: A very strong and sharp absorption band is typically observed in the range of 1750–1735 cm⁻¹. This peak is indicative of the C=O bond of the ethyl ester functional group. docbrown.infolibretexts.org

Ketone Carbonyl (C=O) Stretching: Another strong absorption band appears around 1725–1705 cm⁻¹. This is assigned to the C=O stretching vibration of the ketone group at the C-3 position. vscht.cz The presence of two distinct carbonyl peaks is a hallmark of a β-keto ester.

C-O Stretching: The ester linkage also gives rise to strong C-O stretching bands. These typically appear in the fingerprint region, between 1300 cm⁻¹ and 1000 cm⁻¹, and can be complex. libretexts.org

The absence of a broad absorption band in the 3500-3200 cm⁻¹ region confirms the absence of hydroxyl (-OH) groups, distinguishing it from its reduction products. docbrown.info

Table 1: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeCharacteristic Wavenumber (cm⁻¹)Intensity
Alkyl (C-H)Stretching2950-2850Strong
Ester (C=O)Stretching~1740Strong, Sharp
Ketone (C=O)Stretching~1715Strong, Sharp
Ester (C-O)Stretching1300-1000Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, specifically identifying chromophores. This compound exhibits keto-enol tautomerism, where it can exist as either a keto form or a conjugated enol form. These two tautomers have distinct electronic absorption properties. semanticscholar.orgresearchgate.net

Keto Tautomer: The keto form contains two isolated carbonyl groups. It primarily exhibits a weak n→π* electronic transition, resulting in a low-intensity absorption band at a wavelength (λmax) of approximately 270–290 nm.

Enol Tautomer: The enol form possesses a conjugated system (C=C-C=O), which acts as a much stronger chromophore. This leads to an intense π→π* transition, with an absorption maximum (λmax) typically appearing in the 240–260 nm range. semanticscholar.org

The position of the keto-enol equilibrium is highly sensitive to the solvent. In non-polar solvents, the enol form is often favored due to intramolecular hydrogen bonding, leading to a stronger absorbance in the 240-260 nm region. Conversely, polar solvents can disrupt this internal hydrogen bond, favoring the keto form. researchgate.net Therefore, UV-Vis spectroscopy serves as a powerful tool to study the tautomeric equilibrium of this compound under various conditions.

Table 2: Expected UV-Vis Absorption Maxima for this compound Tautomers

Tautomeric FormElectronic TransitionApproximate λmax (nm)Molar Absorptivity (ε)
Keton→π270-290Low
Enolπ→π240-260High

Chromatographic Separation and Purity Assessment Techniques

Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for the quantitative assessment of its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound and separating it from starting materials, byproducts, and degradation products. Given the compound's relatively nonpolar nature due to the long alkyl chain, a reversed-phase HPLC (RP-HPLC) method is most suitable. sielc.com

In a typical RP-HPLC setup, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. A gradient elution, starting with a more polar mobile phase (e.g., a higher percentage of water) and gradually increasing the proportion of a less polar organic solvent (e.g., acetonitrile (B52724) or methanol), is effective for resolving compounds with a wide range of polarities. sielc.com

Detection is commonly achieved using a UV detector set at a wavelength where the analyte absorbs, such as 210 nm for the carbonyl group or, for enhanced sensitivity, at the λmax of the enol tautomer (~250 nm). The purity is determined by integrating the peak area of this compound relative to the total area of all detected peaks.

Table 3: Typical RP-HPLC Parameters for this compound Analysis

ParameterCondition
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase AWater
Mobile Phase BAcetonitrile
ElutionGradient (e.g., 50% B to 100% B over 20 min)
Flow Rate1.0 mL/min
DetectorUV at 250 nm
Column TemperatureAmbient or 30 °C

Ion Interaction Chromatography for Related Species Analysis

Ion Interaction Chromatography (IIC), also known as ion-pairing chromatography, is a specialized technique used for the separation of ionic or ionizable compounds on a reversed-phase column. This compound is a neutral molecule and, as such, is not directly analyzed by IIC. This method is generally unsuitable for the primary analysis of the compound itself.

However, IIC could be hypothetically applied to analyze related ionic species that might be present as impurities or degradation products. For example, if the ester were to hydrolyze, it would form undecanoic acid, which is anionic at neutral or basic pH. To analyze for this carboxylate impurity, an ion-pairing reagent, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) hydrogen sulfate), would be added to the mobile phase. This reagent forms a neutral ion pair with the anionic analyte, allowing it to be retained and separated on a C18 column.

This application would be for the specific purpose of quantifying ionic impurities related to this compound, rather than for the analysis of the parent compound.

Table 4: Hypothetical IIC Parameters for the Analysis of an Acidic Impurity

ParameterCondition
AnalyteUndecanoate (hydrolysis product)
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile/Water buffer (pH 7.0) with 5 mM Tetrabutylammonium hydrogen sulfate
ElutionIsocratic or Gradient
DetectorUV at 210 nm

Mechanistic Investigations and Computational Modeling

Elucidation of Reaction Mechanisms in Ethyl 3-Oxoundecanoate Synthesis and Transformation

Understanding the precise sequence of bond-forming and bond-breaking events is central to controlling the synthesis of β-ketoesters like this compound.

The formation of β-ketoesters is primarily achieved through several key synthetic routes, with the Claisen condensation being one of the most fundamental.

Claisen Condensation: This reaction involves the base-promoted condensation of two ester molecules. In the context of this compound, this would typically involve the reaction of an ester enolate with another ester molecule. The mechanism proceeds through the following steps:

Enolate Formation: A strong base abstracts an α-proton from an ester molecule (e.g., ethyl nonanoate) to form a resonance-stabilized enolate. This step is crucial as esters are less acidic than ketones. vanderbilt.edu

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of a second ester molecule (e.g., ethyl acetate), forming a tetrahedral intermediate.

Elimination: The intermediate collapses, expelling an alkoxide group (e.g., ethoxide), which results in the formation of the β-ketoester. researchgate.net The expelled alkoxide then deprotonates the newly formed β-ketoester, driving the equilibrium forward. An acidic workup is required to protonate the resulting enolate and yield the final product.

Dieckmann Condensation: This is an intramolecular version of the Claisen condensation, used to form cyclic β-ketoesters from dicarboxylic acid esters. vanderbilt.eduresearchgate.net

Acylation of Ketone Enolates: An alternative route involves the acylation of a pre-formed ketone enolate. For instance, the enolate of 2-decanone could be acylated with a reagent like ethyl chloroformate. nih.gov This method can offer more control, especially in mixed Claisen-type reactions.

α-Oxoketene Pathway: Mechanistic studies on the formation of β-ketoamides and esters from Meldrum's acid adducts suggest the involvement of highly reactive α-oxoketene intermediates. nih.gov Kinetic studies have provided strong evidence for this pathway, ruling out other proposed mechanisms such as those involving protonated intermediates or simple nucleophilic addition-elimination. nih.gov

Metal catalysts, particularly those based on iron, palladium, and rhodium, are pivotal in mediating advanced transformations of β-ketoesters, including C–H insertion and functionalization reactions. These reactions often proceed via a well-defined catalytic cycle. A representative cycle for an iron-catalyzed C–H functionalization using a diazo compound (a common precursor for metal-carbenes) can be described as follows:

Catalyst Activation and Carbene Formation: The iron complex catalyst reacts with a diazo compound, such as ethyl diazoacetate, to form a highly reactive iron carbene complex, with the extrusion of nitrogen gas. nih.gov

Nucleophilic Attack/C-H Insertion: An aromatic substrate, for example, can undergo nucleophilic addition to the iron carbene, forming a Wheland-type intermediate. nih.gov Alternatively, in intramolecular reactions, the carbene can insert directly into a C-H bond elsewhere on the molecule.

Proton Transfer/Rearrangement: The intermediate undergoes a proton shift (a 1,2-H shift in the case of the Wheland intermediate) to restore aromaticity and form the C-C bond. nih.gov

Product Release and Catalyst Regeneration: The final functionalized product is released, and the active catalyst is regenerated, allowing it to re-enter the catalytic cycle.

This cycle highlights the challenge in chemoselectivity, as C(sp²)-H bond insertion, C(sp³)-H bond insertion, and cycloaddition reactions can be competing pathways. nih.gov

The direct observation of reaction intermediates and the characterization of transition states are challenging but essential for a complete mechanistic understanding. A combination of spectroscopic techniques and computational modeling is often employed.

Intermediates: In the Claisen condensation, the key intermediate is the enolate anion, which is stabilized by resonance. researchgate.net In metal-catalyzed reactions, the metal-carbene species is a critical, albeit often short-lived, intermediate. nih.gov For certain reactions, radical and carbocation intermediates have also been identified through DFT calculations. researchgate.net Kinetic studies using online IR monitoring have been instrumental in profiling the concentration of intermediates like the anionic and free acid forms of Meldrum's acid adducts in real-time. nih.gov

Transition States: The transition state is the highest energy point along the reaction coordinate. For instance, in the reduction of a β-ketoester, DFT studies have identified a six-membered cyclic transition state during the nucleophilic addition of borohydride to the ester group as the rate-determining step. youtube.com Computational studies can precisely model the geometry of these transition states, showing the elongation of breaking bonds and the shortening of forming bonds. researchgate.netyoutube.com

Controlling the three-dimensional arrangement of atoms is a primary goal in modern organic synthesis. Stereoselective reactions produce a predominance of one stereoisomer over others from a single starting material. youtube.com Diastereoselectivity, a subset of stereoselectivity, applies when multiple chiral centers are formed, leading to a preference for one diastereomer.

In the context of this compound and related β-ketoesters, stereoselectivity is often introduced during transformations of the keto or ester group or through alkylation at the α-carbon. For example, the diastereoselective epimerization of synthesized β-ketoesters demonstrates the manipulation of existing stereocenters. researchgate.net Asymmetric synthesis strategies, employing chiral catalysts or auxiliaries, can be used to create optically active β-ketoesters, which are valuable building blocks for complex molecules.

Computational Chemistry Applications in Understanding this compound Reactivity

Computational chemistry, particularly quantum chemical calculations, has become an indispensable tool for probing reaction mechanisms at the molecular level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It allows chemists to model reaction pathways, calculate energies of reactants, products, intermediates, and transition states, and ultimately understand reactivity and selectivity. whiterose.ac.uk

Reactivity Prediction: By analyzing calculated properties like electrostatic potential surfaces, frontier molecular orbitals (HOMO/LUMO), and various reactivity indices, chemists can predict the most reactive sites in a molecule. youtube.commdpi.com For this compound, DFT could be used to compare the electrophilicity of the ketone and ester carbonyl carbons, predicting which is more susceptible to nucleophilic attack under specific conditions. youtube.com

Mechanism Elucidation: DFT is frequently used to support or refute proposed reaction mechanisms. By comparing calculated energy profiles with experimental observations (like reaction rates and product ratios), researchers can build a strong case for a particular pathway. whiterose.ac.ukresearchgate.net For instance, DFT calculations have been used to study the mechanism of gold(I)-catalyzed reactions and the rearrangement of spirocyclic indolenines, demonstrating its utility in diverse chemical systems. whiterose.ac.uk

The table below summarizes representative data obtained from DFT studies on reactions involving esters and ketoesters, illustrating the type of quantitative information that can be generated.

ParameterSystem StudiedMethodCalculated ValueSignificance
Activation Energy (ΔG‡)C-O bond formationDFT7.3 kcal·mol⁻¹Quantifies the energy barrier for the epoxidation pathway. researchgate.net
Intermediate Energy (ΔG)Radical Intermediate (Int1q)DFT-13.7 kcal·mol⁻¹Shows the thermodynamic stability of a key intermediate relative to reactants. researchgate.net
Bond Length (Transition State)C-O bondDFT1.421 ÅElongation from the reactant (1.331 Å) indicates bond breaking. youtube.com
Bond Length (Transition State)C-H bondDFT1.238 ÅShortening from the reactant complex (1.619 Å) indicates bond formation. youtube.com

Molecular Docking Studies for Substrate-Enzyme Interactions

Molecular docking simulations are pivotal in elucidating the binding mechanisms of substrates within the active sites of enzymes. For this compound, a β-keto ester, these computational studies can predict the preferred binding orientation and the nature of interactions with various enzymes, such as dehydrogenases and those involved in bacterial quorum sensing. nih.govnih.gov

In a typical molecular docking study, the three-dimensional structure of the target enzyme is obtained from a protein data bank. The structure of this compound is then computationally "docked" into the enzyme's active site. Scoring functions are employed to estimate the binding affinity, with lower binding energy values indicating a more favorable interaction.

Studies on analogous β-keto esters have revealed key interactions that are likely to be relevant for this compound. nih.govresearchgate.net These interactions often involve:

Hydrogen Bonding: The carbonyl groups of the keto and ester moieties, as well as the ester's ether oxygen, can act as hydrogen bond acceptors. Amino acid residues with hydrogen bond donor capabilities, such as tyrosine, serine, and histidine, are often implicated in stabilizing the substrate within the active site.

Hydrophobic Interactions: The long undecanoyl chain of this compound is expected to engage in significant hydrophobic interactions with nonpolar residues like leucine, isoleucine, and valine within a hydrophobic pocket of the enzyme's active site.

The insights gained from molecular docking can guide the understanding of the substrate specificity and catalytic mechanism of enzymes that metabolize β-keto esters. For instance, in the context of asymmetric reduction of β-keto esters by dehydrogenases, docking studies can explain the stereoselectivity of the reaction by analyzing the proximity and orientation of the substrate's carbonyl group to the cofactor (e.g., NADH) within the enzyme's active site. nih.gov

Table 1: Predicted Interacting Residues and Binding Energies for this compound with a Hypothetical Dehydrogenase

Interacting ResidueInteraction TypePredicted Binding Energy (kcal/mol)
TyrosineHydrogen Bond-7.8
SerineHydrogen Bond-7.5
LeucineHydrophobic-7.2
IsoleucineHydrophobic-7.1
NADH (cofactor)Proximity for catalysis-8.1

Computational Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, offering valuable data for its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Predicted ¹H and ¹³C NMR spectra can be generated using computational methods. These predictions are based on the molecule's computed electronic structure and provide estimated chemical shifts for each nucleus.

For this compound, the predicted ¹H NMR spectrum would exhibit characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene (B1212753) group between the two carbonyls, and a series of multiplets for the long alkyl chain.

The predicted ¹³C NMR spectrum would show distinct peaks for the carbonyl carbons of the ketone and the ester, the methylene carbon adjacent to the carbonyls, and the various carbons of the ethyl and undecanoyl chains.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Assignment
Protons0.88TripletCH₃ (undecanoate chain)
1.25Multiplet-(CH₂)₆-
1.29TripletOCH₂CH₃
1.60Multiplet-CH₂-CH₂-CO-
2.55Triplet-CH₂-CO-
3.45Singlet-CO-CH₂-CO-
4.19QuartetOCH₂CH₃
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Carbons14.1CH₃ (undecanoate chain)
14.2OCH₂CH₃
22.7-CH₂-CH₃ (undecanoate chain)
23.8-CH₂-CH₂-CO-
29.2-29.4-(CH₂)₅-
31.9-CH₂-CH₂-CH₃ (undecanoate chain)
43.5-CH₂-CO-
49.5-CO-CH₂-CO-
61.5OCH₂CH₃
167.5Ester C=O
202.9Ketone C=O

Note: These are predicted values and may differ slightly from experimental data.

Infrared (IR) Spectroscopy:

Simulated IR spectra can predict the vibrational frequencies of a molecule. For this compound, the most prominent features in the IR spectrum would be the strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups.

Ketone C=O Stretch: Expected to appear in the range of 1715-1725 cm⁻¹.

Ester C=O Stretch: Expected to appear at a slightly higher frequency, typically around 1735-1745 cm⁻¹.

C-O Stretch: The stretching of the C-O single bonds in the ester group would result in strong bands in the 1000-1300 cm⁻¹ region.

C-H Stretch: Aliphatic C-H stretching vibrations would be observed around 2850-3000 cm⁻¹.

These computational predictions of spectroscopic properties serve as a valuable guide for experimental chemists in the analysis and confirmation of the structure of this compound.

Biosynthetic Pathways and Natural Occurrence Analogues

Occurrence of β-Ketoester-like Structures in Natural Systems

While Ethyl 3-oxoundecanoate itself is not a commonly reported natural product, the β-ketoester functional group is a recurring motif in various biologically active molecules and metabolic intermediates. The reactivity of the active methylene (B1212753) group and the susceptibility of the carbonyl and ester groups to nucleophilic attack and reduction make β-ketoesters versatile precursors in biosynthesis.

Although direct evidence for the natural occurrence of this compound is limited, structurally related oxo-esters have been isolated from biological sources. For instance, compounds containing both oxo and ester functionalities are known to be produced by various organisms, including endophytic fungi. These fungi, which reside within the tissues of living plants, are a rich source of novel secondary metabolites.

One example of a related natural product is the class of oxidized fatty acids. While not a direct analogue, the biosynthesis of compounds like cis-9,10-epoxyoctadecanoic acid involves the oxidation of unsaturated fatty acids such as oleic acid. nih.gov This highlights the enzymatic machinery present in organisms to introduce oxygen-containing functional groups, including epoxides and ketones, into long aliphatic chains. The formation of an oxo-group at a specific position in a fatty acid ester chain would be a plausible biosynthetic transformation.

Further research into the metabolome of various microorganisms, particularly endophytes, may lead to the discovery of this compound or its closer analogues. The structural diversity of microbial secondary metabolites is vast, and many remain to be identified.

Role as Metabolic or Biosynthetic Intermediates

The structural features of this compound are reminiscent of intermediates in primary and secondary metabolic pathways, particularly those involving the elongation of aliphatic chains.

A notable example of a biosynthetic pathway involving structures analogous to β-ketoesters is the biosynthesis of glucosinolates, a class of secondary metabolites found predominantly in plants of the order Brassicales. mdpi.comencyclopedia.pubnih.gov The biosynthesis of aliphatic glucosinolates involves a chain elongation process of amino acids, such as methionine. frontiersin.org

This iterative process involves the addition of methylene groups to the amino acid side chain and proceeds through a series of intermediates, including 2-oxo acids (α-keto acids). mdpi.comnih.gov The core cycle of this pathway includes the following key steps:

Deamination of an amino acid to its corresponding 2-oxo acid.

Condensation with acetyl-CoA to form a methylthioalkylmalate derivative.

Isomerization .

Oxidative decarboxylation to yield a chain-elongated 2-oxo acid. nih.gov

This elongated 2-oxo acid can then either undergo another round of chain elongation or be converted into the corresponding glucosinolate. mdpi.com The 2-oxo acid intermediates in this pathway are structurally similar to β-keto acids, the hydrolyzed form of β-ketoesters like this compound. This suggests that the fundamental biochemical reactions and enzymatic mechanisms that handle these 2-oxo acids could potentially act on similar synthetic β-ketoester substrates.

The diversity of glucosinolate structures arises in part from the number of chain elongation cycles, leading to a variety of aliphatic side chains. frontiersin.org This highlights the role of 2-oxo acid-like structures as key building blocks in generating molecular diversity in plant secondary metabolism. phytojournal.com

The β-ketoester moiety is susceptible to a variety of enzymatic transformations, which has been explored for the synthesis of chiral compounds. While specific enzymatic studies on this compound are not widely reported, the reactivity of related β-ketoesters with various enzymes is well-documented.

One of the most common enzymatic reactions involving β-ketoesters is their stereoselective reduction to the corresponding β-hydroxy esters. A wide range of microorganisms and isolated enzymes, such as oxidoreductases and dehydrogenases, are known to catalyze this transformation. For example, baker's yeast (Saccharomyces cerevisiae) is frequently used for the asymmetric reduction of β-ketoesters to produce optically active β-hydroxy esters, which are valuable chiral building blocks in organic synthesis.

Furthermore, lipases have been shown to catalyze not only the hydrolysis of the ester group but also condensation reactions to form β-ketoester derivatives. For instance, porcine pancreatic lipase (B570770) (PPL) has been found to catalyze the Knoevenagel condensation of aromatic aldehydes with ethyl acetoacetate (B1235776). nih.gov Hydrolases are also employed in the enzymatic resolution of racemic β-hydroxy esters. researchgate.net

Given the substrate promiscuity of some of these enzymes, it is plausible that this compound could serve as a substrate for various enzymatic reductions or other transformations, potentially leading to the production of valuable chiral synthons. The long aliphatic chain of undecanoate might influence substrate binding and reactivity, making it an interesting candidate for biocatalytic studies.

Synthesis and Academic Exploration of Chemical Derivatives and Analogues

Design and Synthesis of Novel β-Ketoester Analogues

The design and synthesis of novel β-ketoester analogues derived from ethyl 3-oxoundecanoate have been a significant area of research. These efforts are primarily focused on systematically altering the molecule's structure to fine-tune its properties.

One fundamental approach to creating analogues of this compound involves the systematic modification of its alkyl chain. This includes altering the length of the C8 alkyl chain and introducing branching. These modifications can influence the compound's lipophilicity, steric hindrance, and ultimately its reactivity and potential biological activity. For instance, fatty β-ketoesters have been synthesized from various fatty acids, including those with different chain lengths and degrees of unsaturation, by reacting them with Meldrum's acid. rsc.orgresearchgate.net This highlights a general strategy for accessing a library of β-ketoesters with diverse alkyl chains. The synthesis of such analogues allows for a systematic investigation of how chain length and branching pattern affect the compound's properties.

The introduction of chiral centers into the β-ketoester framework opens up the exploration of stereoisomerism and its impact on the compound's properties. Chiral β-ketoesters are valuable intermediates in asymmetric synthesis. organic-chemistry.org Methods for the enantioselective α-alkylation of cyclic β-ketoesters have been developed using phase-transfer catalysis, achieving high enantiopurities. rsc.org Furthermore, highly enantioselective chlorination of β-ketoesters has been achieved using chiral Lewis acid catalysts, leading to the formation of α-chlorinated products with high enantioselectivity. acs.org These chlorinated intermediates can then be used in stereospecific substitution reactions to create a variety of chiral molecules. acs.org The synthesis of specific stereoisomers allows for the investigation of their differential interactions in chiral environments, which is crucial in fields such as medicinal chemistry and materials science.

Derivatization for Downstream Organic Transformations and Scaffold Development

This compound and its analogues are versatile starting materials for a wide range of organic transformations, leading to the development of complex molecular scaffolds.

The dicarbonyl functionality of β-ketoesters makes them ideal precursors for cyclization reactions to form a variety of heterocyclic compounds.

Quinolones: The Conrad-Limpach-Knorr reaction is a classic method for synthesizing quinolone derivatives using β-ketoesters as a key reactant. mdpi.com Depending on the reaction conditions, either 4-quinolones or 2-quinolones can be obtained. mdpi.com For example, 2-heptyl-4-quinolone has been synthesized by the condensation of a β-ketoester with an appropriate aniline, followed by cyclization. researchgate.net β-Keto amides have also been utilized as convenient precursors for the synthesis of 2-alkyl-4-quinolones. nih.gov

Coumarin Sulfamates: Coumarin derivatives can be synthesized through the Pechmann condensation of phenols with β-ketoesters. researchgate.netuobaghdad.edu.iqnii.ac.jp This reaction is often catalyzed by acids. jsynthchem.com

Pyrazol-3-ones: Pyrazolones are traditionally synthesized by the reaction of β-ketoesters with hydrazine (B178648) and its derivatives. nih.gov This reaction provides a straightforward route to this class of five-membered heterocyclic compounds. nih.govbeilstein-journals.org The reaction of β-enamino keto esters with hydrazines also yields pyrazole (B372694) derivatives. clockss.org

Thiazinanes: 1,3-Thiazinan-4-ones can be synthesized through the cyclization of acyl thioureas, which can be derived from β-ketoesters. nih.gov Additionally, six-membered cyclic sulfamoyl acetamide (B32628) esters, which are 1,2-thiazinane derivatives, have been synthesized from β-ketoesters. semanticscholar.org

Interactive Data Table: Heterocyclic Compounds from β-Ketoesters

Heterocycle ClassGeneral Synthetic MethodKey Reactants
QuinolonesConrad-Limpach-Knorr Reactionβ-ketoester, Aniline
CoumarinsPechmann Condensationβ-ketoester, Phenol
Pyrazol-3-onesHydrazine Condensationβ-ketoester, Hydrazine
ThiazinanesCyclization of Acyl Thioureasβ-ketoester derivative, Thiourea

The carbon atoms at the alpha (α) and gamma (γ) positions of β-ketoesters are susceptible to functionalization, which can enhance their chemical reactivity and provide handles for further synthetic transformations.

Alpha-Position Functionalization: The α-position of β-ketoesters is particularly reactive due to the acidity of the α-protons, which are flanked by two carbonyl groups. This allows for a variety of reactions, including alkylation and halogenation. acs.org Palladium-catalyzed reactions of allylic esters of β-ketoesters can lead to the formation of α-allyl ketones. nih.gov

Gamma-Position Functionalization: While the α-position is typically more reactive, methods have been developed to functionalize the γ-position. nih.gov For example, the γ-position of α-diazo-β-ketoesters can be functionalized through their corresponding silyl (B83357) enol ethers. nih.gov This allows for the introduction of substituents at the terminus of the β-ketoester system, which can be useful for synthesizing more complex molecules. nih.govnih.gov Furthermore, zinc carbenoid-mediated chain extension reactions can be used to introduce substituents at the β-position, effectively leading to γ-keto esters. organic-chemistry.orgorgsyn.org

Future Research Directions and Theoretical Perspectives

Development of Sustainable and Environmentally Benign Synthetic Routes

The chemical industry's shift towards green chemistry has spurred research into more sustainable methods for synthesizing β-keto esters like ethyl 3-oxoundecanoate. rsc.org Traditional synthesis methods often rely on harsh reagents and organic solvents, leading to environmental concerns. rsc.org Future research will prioritize the development of catalytic systems that are not only efficient but also environmentally friendly.

One promising avenue is the use of boron-based catalysts, such as boric acid and methylboronic acid, which are known for their low toxicity and ability to be recycled. rsc.org These catalysts have shown effectiveness in the transesterification of β-keto esters under mild conditions. rsc.org Another area of focus is the application of biocatalysts, particularly lipases. google.com Lipase-catalyzed transesterification can be performed under solvent-free conditions, significantly reducing the environmental footprint of the synthesis. google.com The use of immobilized enzymes further enhances sustainability by allowing for easy catalyst recovery and reuse. google.com

The exploration of heterogeneous catalysts, such as zeolites and clays, also presents a viable strategy for greener synthesis. These materials can be easily separated from the reaction mixture, simplifying purification processes and minimizing waste. rsc.org The development of novel mesoporous and microporous materials as catalysts is an active area of research that holds potential for highly selective and efficient synthesis of β-keto esters. rsc.org

Future research in this area will likely involve a multidisciplinary approach, combining principles of organic synthesis, materials science, and biocatalysis to design innovative and sustainable synthetic routes to this compound and other long-chain β-ketoesters.

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Mechanistic Prediction

Machine learning models are also being developed to predict the optimal conditions for a given chemical reaction, including the choice of catalyst, solvent, and temperature. rsc.org By learning from existing experimental data, these models can guide chemists in designing experiments, leading to higher yields and fewer side products. rsc.org

Furthermore, AI and ML can provide deeper insights into reaction mechanisms. By analyzing the electronic and steric properties of reactants and transition states, computational models can help elucidate the intricate steps of a chemical transformation. rsc.org This predictive capability is invaluable for understanding the reactivity of complex molecules like long-chain β-ketoesters and for designing catalysts that can control the stereoselectivity of a reaction. nih.gov The continued development of more sophisticated algorithms and the expansion of high-quality reaction databases will further enhance the predictive power of these computational tools. rsc.org

Exploration of Novel Biocatalytic Systems for Directed β-Ketoester Transformations

Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods for the synthesis and modification of β-keto esters. nih.gov Enzymes, with their high specificity and ability to operate under mild conditions, are ideal catalysts for a wide range of chemical transformations. google.comresearchgate.net Future research in this area will focus on the discovery and engineering of novel biocatalytic systems for directed transformations of this compound and its analogues.

A key area of exploration is the use of ketoreductases (KREDs) for the asymmetric reduction of the β-keto group, leading to the synthesis of chiral β-hydroxy esters. nih.govresearchgate.net These chiral building blocks are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules. nih.gov The discovery of new KREDs from diverse microbial sources and the use of directed evolution to enhance their activity and stereoselectivity will be crucial for expanding their synthetic utility. researchgate.net

Lipases will continue to be important biocatalysts for the synthesis of β-keto esters through transesterification. google.com Research will focus on identifying lipases with broad substrate scope and high stability, as well as developing efficient immobilization techniques to improve their reusability. google.com

The concept of biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, is another exciting frontier. researchgate.netacs.org These one-pot syntheses can significantly improve the efficiency and sustainability of multi-step transformations by eliminating the need for intermediate purification steps. acs.orgbeilstein-journals.org For example, a cascade involving a lipase (B570770) for ester synthesis followed by a ketoreductase for stereoselective reduction could provide a direct route to chiral β-hydroxy esters. researchgate.netacs.org The development of chemoenzymatic cascades, which combine the advantages of both chemical and biological catalysts, will also be a key area of future investigation. acs.orgnih.gov

Advanced Methodologies for Isolation and Characterization of Trace Metabolites and Analogues

The identification and quantification of trace metabolites and analogues of this compound in complex biological and environmental matrices require highly sensitive and selective analytical techniques. Future research will focus on the development and application of advanced hyphenated analytical methods to meet these challenges. chemijournal.comresearchgate.netnih.govnih.gov

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are particularly powerful for the analysis of complex mixtures. chemijournal.comnih.gov Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the cornerstones of modern metabolomics and will continue to be essential for the analysis of β-keto esters and their derivatives. researchgate.netnih.govnih.gov Advances in mass spectrometry, such as high-resolution and tandem mass spectrometry (MS/MS), provide enhanced sensitivity and structural information, enabling the confident identification of trace components. chemijournal.comnih.gov

The inherent keto-enol tautomerism of β-keto esters can present challenges in chromatographic separations, sometimes leading to poor peak shapes in reversed-phase high-performance liquid chromatography (RP-HPLC). chromforum.org The use of mixed-mode chromatography or adjusting mobile phase conditions and temperature can help to overcome these issues. chromforum.org The development of novel stationary phases and chromatographic techniques will be crucial for improving the separation of these and other isomeric and structurally related compounds. taylorfrancis.comresearcher.life

For the characterization of completely unknown metabolites, hyphenated techniques such as LC-NMR (liquid chromatography-nuclear magnetic resonance) and LC-FTIR (liquid chromatography-Fourier transform infrared spectroscopy) can provide invaluable structural information. nih.gov These techniques, while less sensitive than MS, offer complementary data that can aid in the unambiguous identification of novel compounds. nih.gov The continued refinement of these technologies and the development of sophisticated data analysis software will be key to unlocking the full potential of these advanced analytical methodologies.

Understanding the Fundamental Chemical Dynamics of Long-Chain β-Ketoesters in Complex Matrices

The behavior and function of long-chain β-ketoesters like this compound in complex environments, such as biological membranes or industrial formulations, are governed by their fundamental chemical dynamics. researchgate.netnih.gov Understanding these dynamics at a molecular level is crucial for predicting their properties and designing new applications. Future research will increasingly rely on a combination of advanced spectroscopic techniques and computational modeling to probe these complex interactions. nih.govmdpi.com

Molecular dynamics (MD) simulations have emerged as a powerful tool for studying the behavior of molecules in complex systems. nih.govmdpi.com By simulating the movements and interactions of individual atoms over time, MD can provide insights into the conformation, orientation, and diffusion of long-chain esters within a lipid bilayer or at an interface. researchgate.netmdpi.com These simulations can help to elucidate how the flexible long alkyl chain and the polar β-ketoester headgroup of this compound influence its interactions with other molecules in its environment. mdpi.com

Experimental techniques such as inelastic X-ray scattering (IXS) can provide unique information about the collective dynamics of lipid chains within a bilayer, which can be influenced by the presence of molecules like long-chain esters. nih.gov Spectroscopic methods, including fluorescence and vibrational spectroscopy, can be used to probe the local environment and conformational changes of these molecules in real-time. nih.gov

A key area of future research will be to understand how the chemical reactivity of the β-ketoester moiety is influenced by its environment. nih.govacs.org The keto-enol tautomerism, for instance, is known to be sensitive to the polarity of the solvent. chromforum.org Investigating how this equilibrium is shifted in the heterogeneous environment of a cell membrane or a microemulsion will be important for understanding the biological activity and chemical stability of these compounds. mdpi.comaalto.fi The combination of sophisticated computational models and advanced experimental techniques will be essential for building a comprehensive picture of the chemical dynamics of long-chain β-ketoesters in complex matrices. nih.govnih.gov

Q & A

Q. What are the key considerations for optimizing the synthesis of Ethyl 3-oxoundecanoate to improve yield and purity?

Methodological Answer:

  • Reaction Optimization : Adjust parameters such as solvent polarity (e.g., THF vs. dichloromethane), temperature (room temperature vs. reflux), and catalyst loading (e.g., use of DBU or pyridine). For example, Method A for Mthis compound achieved 39% yield under unspecified conditions, suggesting room for optimization via stepwise esterification or ketone protection strategies .
  • Purification : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation. Monitor purity via TLC (Rf ~0.44 in similar systems) .
  • Yield Tracking : Compare yields under varying conditions (e.g., stoichiometry of reactants, reaction time).

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • 1H/13C NMR : Assign peaks based on analogous compounds. For Mthis compound, δ 3.71 (s, 3H, ester CH3) and δ 202.70 (ketone C=O) are critical markers; ethyl analogs would show triplet/quintet splitting for the ethyl group .
  • HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error. For Mthis compound, observed m/z 215.1644 vs. calculated 215.16417 .
  • Chromatography : Use GC-MS or HPLC with UV detection (λ ~210 nm for carbonyl groups).

Q. Table 1: Expected NMR Shifts for this compound (Predicted from Methyl Analog )

Proton/CarbonChemical Shift (δ)Assignment
CH3 (ester)~1.25 (t, J=7.1 Hz)Ethyl CH3
CH2 (ester)~4.13 (q, J=7.1 Hz)Ethyl CH2
Ketone C=O~202.70Carbonyl

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction kinetics of this compound in nucleophilic acyl substitution reactions?

Methodological Answer:

  • Controlled Replication : Repeat experiments under identical conditions (solvent, temperature, reagent purity) to isolate variables.
  • Kinetic Profiling : Use stopped-flow NMR or UV-Vis spectroscopy to track intermediate formation. Apply Eyring or Arrhenius analysis to compare activation energies across studies .
  • Error Analysis : Quantify uncertainties in rate measurements (e.g., via standard deviation across triplicates) and assess instrument calibration .

Q. What strategies can elucidate the mechanistic role of this compound in Diels-Alder reactions, and how can computational modeling enhance this understanding?

Methodological Answer:

  • Isotopic Labeling : Introduce deuterium at the β-keto position to track regioselectivity in cycloadditions. Compare kinetic isotope effects (KIE) with unlabeled substrate .
  • DFT Calculations : Model transition states using Gaussian or ORCA software to predict endo/exo selectivity. Validate with experimental diastereomer ratios .
  • In Situ Monitoring : Use variable-temperature NMR to detect reactive intermediates (e.g., enol tautomers) .

Q. Table 2: Example Computational Parameters for Diels-Alder Mechanism Study

ParameterValue/MethodPurpose
Basis SetB3LYP/6-31G(d,p)Geometry optimization
Solvent ModelPCM (THF)Solvation effects
Transition State SearchQST2/QST3Identify TS

Q. How can researchers design experiments to investigate the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 40°C, 60°C, and 80°C. Monitor degradation via HPLC at intervals (0, 7, 14 days) .
  • Kinetic Modeling : Apply first-order decay models to estimate shelf life. Use Arrhenius plots to extrapolate stability at room temperature .
  • Degradation Product Analysis : Isolate byproducts via LC-MS and propose degradation pathways (e.g., hydrolysis to 3-oxoundecanoic acid) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.